molecular formula C19H15N5O2S B2771778 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891108-82-0

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2771778
CAS No.: 891108-82-0
M. Wt: 377.42
InChI Key: WPBDWIQTXYGVPW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions:

Scientific Research Applications

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The specific pathways involved may include inhibition of kinase activity, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups, including a methoxyphenyl moiety, a pyridinyl triazole ring, and a sulfanyl group. The molecular formula is C17H16N4O2SC_{17}H_{16}N_4O_2S, which contributes to its diverse biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity : A study on related triazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 μM for certain derivatives .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the inhibition of key signaling pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth:

  • In vitro Studies : Compounds with similar structures have been reported to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, triazole derivatives have been noted for their activity against Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values lower than standard antibiotics like ampicillin .

Case Study 1: Anticancer Evaluation

In a recent investigation, derivatives of the target compound were synthesized and evaluated for their anticancer properties. The study found that specific substitutions on the triazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most effective derivative had an IC50 value of 2.74 μM, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of similar compounds. The results indicated that certain derivatives exhibited potent activity against Pseudomonas aeruginosa and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 8 μg/mL. These findings suggest that modifications to the triazole structure can lead to enhanced antimicrobial efficacy.

Comparative Analysis

Activity TypeCompound TypeIC50/MIC ValuesReference
AnticancerTriazole Derivatives0.39 - 3.16 μM
AntimicrobialTriazole Derivatives8 μg/mL

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-26-15-6-4-13(5-7-15)17(25)12-27-19-22-21-18-9-8-16(23-24(18)19)14-3-2-10-20-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBDWIQTXYGVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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